molecular formula C3H8ClNO2S B14655366 1-Chloro-N-ethylmethanesulfonamide CAS No. 52009-25-3

1-Chloro-N-ethylmethanesulfonamide

Cat. No.: B14655366
CAS No.: 52009-25-3
M. Wt: 157.62 g/mol
InChI Key: PMTFQVVOCAWRIG-UHFFFAOYSA-N
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Description

1-Chloro-N-ethylmethanesulfonamide is an organic compound with the molecular formula C3H8ClNO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group.

Preparation Methods

The synthesis of 1-Chloro-N-ethylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with ethylamine in the presence of a base such as pyridine. The reaction proceeds as follows:

CH3SO2Cl+C2H5NH2CH3SO2NHC2H5+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NH}\text{C}_2\text{H}_5 + \text{HCl} CH3​SO2​Cl+C2​H5​NH2​→CH3​SO2​NHC2​H5​+HCl

In industrial settings, this reaction can be scaled up using continuous flow reactors to ensure efficient production. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and using an excess of ethylamine to drive the reaction to completion .

Chemical Reactions Analysis

1-Chloro-N-ethylmethanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-N-ethylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-N-ethylmethanesulfonamide exerts its effects is primarily through the inhibition of enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

1-Chloro-N-ethylmethanesulfonamide can be compared with other sulfonamides such as sulfamethoxazole and sulfadiazine. While all these compounds share the sulfonamide functional group, this compound is unique due to the presence of the chlorine atom, which can be further modified to create a variety of derivatives. This makes it a versatile intermediate in organic synthesis .

Similar Compounds

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfanilamide

Properties

CAS No.

52009-25-3

Molecular Formula

C3H8ClNO2S

Molecular Weight

157.62 g/mol

IUPAC Name

1-chloro-N-ethylmethanesulfonamide

InChI

InChI=1S/C3H8ClNO2S/c1-2-5-8(6,7)3-4/h5H,2-3H2,1H3

InChI Key

PMTFQVVOCAWRIG-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)CCl

Origin of Product

United States

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